molecular formula C17H14N2O2 B6498230 N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 953195-82-9

N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6498230
CAS No.: 953195-82-9
M. Wt: 278.30 g/mol
InChI Key: VVXCTRPNDIFHGE-UHFFFAOYSA-N
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Description

N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2-oxazole core substituted with a phenyl group at the 5-position and an acetamide group at the 3-position.

The 1,2-oxazole ring is a five-membered heterocycle with one oxygen and one nitrogen atom, contributing to its electronic and steric properties. The phenyl substituents may influence π-π stacking or hydrophobic binding in biological systems.

Properties

IUPAC Name

N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17(18-14-9-5-2-6-10-14)12-15-11-16(21-19-15)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXCTRPNDIFHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenyl-2-oxazoline with phenyl isocyanate under controlled conditions to form the desired oxazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazoles with different substituents.

    Reduction: Reduction reactions can convert the oxazole ring to oxazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as manganese dioxide or bromotrichloromethane can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.

Major Products

    Oxidation: Formation of substituted oxazoles.

    Reduction: Formation of oxazolines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs and their distinguishing features:

Compound Name Structural Features Biological Activity/Properties Key Findings Reference
Target Compound : N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide - 5-phenyl-1,2-oxazole core
- N-phenyl acetamide substituent
Not explicitly reported Hydrophobic substituents may enhance binding -
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide - Piperazine ring instead of oxazole
- Anticonvulsant activity
Active in MES and 6-Hz seizure models Pyrrolidine-dione core critical for activity
2-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide - 1,3,4-oxadiazole core
- Chloro substituent
Not reported Oxadiazole may alter electronic properties
2-(4-chlorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide - Chlorophenoxy group
- Benzyl substituent on acetamide
Not reported Increased lipophilicity vs. target compound
2-(2-methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide - Methoxyphenoxy group
- Sulfamoyl linkage
Not reported Polar groups may reduce cell permeability

Pharmacological and Physicochemical Comparisons

  • Anticonvulsant Activity : The piperazine analog () shows efficacy in maximal electroshock (MES) and 6-Hz models, with SAR highlighting the importance of the pyrrolidine-2,5-dione core. The target compound’s oxazole ring may mimic this role by modulating sodium channel interactions .
  • Methoxyphenoxy Group (): Introduces hydrogen-bonding capacity, which could enhance solubility but reduce membrane permeability .

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